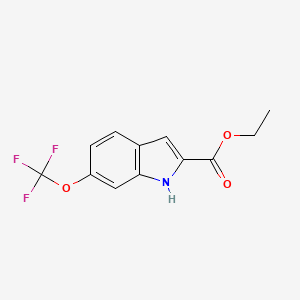
ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The trifluoromethoxy group in this compound introduces unique physicochemical properties, making it of significant interest in medicinal chemistry and other scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boron reagent with a halogenated indole derivative under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate has several scientific research applications:
Biology: Its unique properties make it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Mecanismo De Acción
The mechanism of action of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate specific pathways, resulting in therapeutic outcomes or other desired effects .
Comparación Con Compuestos Similares
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate can be compared with other fluorinated indole derivatives, such as:
2-amino-6-(trifluoromethoxy)benzoxazole: This compound shares the trifluoromethoxy group but has a different core structure, leading to distinct properties and applications.
4-(trifluoromethoxy)benzyl trichloroacetimidate: Another fluorinated compound with unique reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its specific combination of the indole core and the trifluoromethoxy group, which imparts distinct physicochemical properties and biological activities.
Propiedades
IUPAC Name |
ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-5-7-3-4-8(6-9(7)16-10)19-12(13,14)15/h3-6,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMLFDBHOMSUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
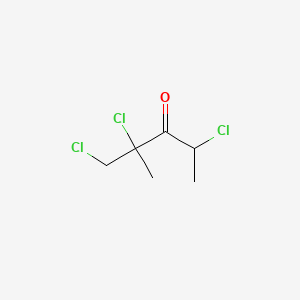
![tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B6598616.png)
![6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B6598629.png)
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)
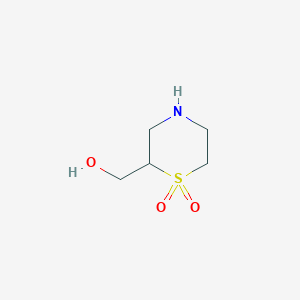
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)

![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![Oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)
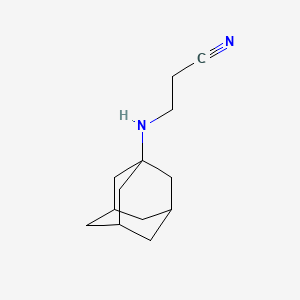
![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B6598690.png)
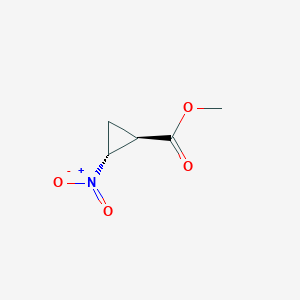

![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)
